8-(4-Chlorophenylthio)guanosine 3',5'-cyclic Monophosphate sodium salt
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Overview
Description
8-(4-Chlorophenylthio)guanosine 3’,5’-cyclic Monophosphate sodium salt is a membrane-permeable analog of guanosine 3’,5’-cyclic monophosphate. This compound is known for its ability to activate guanosine monophosphate-dependent protein kinase in vascular smooth muscle cells. It is more potent than other analogs due to its greater membrane permeability and higher resistance to hydrolysis by phosphodiesterase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorophenylthio)guanosine 3’,5’-cyclic Monophosphate sodium salt typically involves the reaction of guanosine 3’,5’-cyclic monophosphate with 4-chlorophenylthiol under specific conditions. The reaction is carried out in the presence of a base to facilitate the substitution of the thiol group onto the guanosine molecule. The product is then purified using high-performance liquid chromatography to achieve a purity of over 95% .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then dried and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
8-(4-Chlorophenylthio)guanosine 3’,5’-cyclic Monophosphate sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, particularly at the thiol group, to form different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 8-(4-Chlorophenylthio)guanosine 3’,5’-cyclic Monophosphate sodium salt.
Scientific Research Applications
8-(4-Chlorophenylthio)guanosine 3’,5’-cyclic Monophosphate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a selective activator of guanosine monophosphate-dependent protein kinase, it helps in studying the enzyme’s role in various biochemical pathways.
Biology: The compound is used to investigate the signaling pathways involving cyclic nucleotides and their effects on cellular functions.
Medicine: It is employed in research related to vascular smooth muscle cells and the regulation of blood pressure.
Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
The compound exerts its effects by activating guanosine monophosphate-dependent protein kinase. This activation leads to the phosphorylation of various target proteins, which in turn modulates different cellular processes. The compound’s high membrane permeability allows it to effectively enter cells and exert its effects. The molecular targets and pathways involved include cyclic nucleotide-gated channels and phosphodiesterases .
Comparison with Similar Compounds
Similar Compounds
8-Bromoguanosine 3’,5’-cyclic Monophosphate: Another analog of guanosine 3’,5’-cyclic monophosphate, but with lower membrane permeability and resistance to hydrolysis.
8-(4-Chlorophenylthio)adenosine 3’,5’-cyclic Monophosphate: Similar in structure but activates both protein kinase A and protein kinase G
Uniqueness
8-(4-Chlorophenylthio)guanosine 3’,5’-cyclic Monophosphate sodium salt is unique due to its high membrane permeability and resistance to hydrolysis, making it a more potent activator of guanosine monophosphate-dependent protein kinase compared to other analogs .
Properties
IUPAC Name |
sodium;2-amino-8-(4-chlorophenyl)sulfanyl-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN5O7PS.Na/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(28-14)5-27-30(25,26)29-11;/h1-4,8,10-11,14,23H,5H2,(H,25,26)(H3,18,20,21,24);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEQGIQRCDWDRA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5NaO7PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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